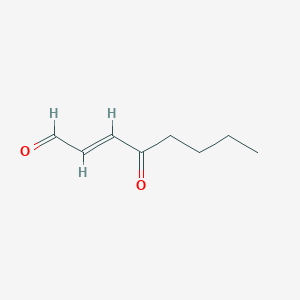

4-oxo-2E-Octenal

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-oxo-2E-Octenal is a fatty aldehyde.

Wissenschaftliche Forschungsanwendungen

Pheromone Components and Defensive Compounds

4-oxo-2E-Octenal has been identified in scientific research as a component in pheromones and defensive compounds. Studies have shown its presence in true bug defensive secretions and as a pheromone component for several species. The synthesis of these compounds for research purposes has been simplified, making them more accessible for further investigation (Moreira & Millar, 2005).

Antibacterial Activity

Research has demonstrated the antibacterial activity of this compound. A study identified this compound in the secretion from Dolycoris baccarum nymphs and adults, finding it effective in inhibiting bacterial growth. This suggests its potential use in developing antibacterial agents (Noge et al., 2012).

Cytotoxicity in Marine Organisms

Another area of research involves the cytotoxicity of diatom-derived aldehydes like this compound in various organisms across different phyla. These compounds have shown activity against bacteria, fungi, and displayed algicidal properties. Their cytotoxic nature is linked to their chemical reactivity towards nucleophilic biomolecules (Adolph et al., 2004).

Interaction with Phenolic Compounds

Research has also explored the reaction between 4-oxo-2-alkenals, including this compound, and phenolic compounds. This study is significant for understanding the removal of these aldehydes by phenolic compounds in foods, potentially impacting food chemistry and safety (Hidalgo et al., 2018).

Synthesis Methods

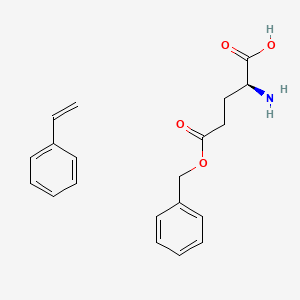

Additionally, there have been advancements in the methodologies for synthesizing compounds related to this compound. These developments have implications for the production of polyene compounds and natural products, broadening the scope of organic synthesis (Ma & Lu, 1990).

Lipid Peroxidation and Genotoxicity

A pivotal study investigated the role of 2-alkenals in generating genotoxic 4-oxo-2-alkenals during lipid peroxidation. This research offers insights into the complex processes of lipid peroxidation and its association with aging and disease, highlighting the potential health implications of this compound (Nuka et al., 2016).

Eigenschaften

Molekularformel |

C8H12O2 |

|---|---|

Molekulargewicht |

140.18 g/mol |

IUPAC-Name |

(E)-4-oxooct-2-enal |

InChI |

InChI=1S/C8H12O2/c1-2-3-5-8(10)6-4-7-9/h4,6-7H,2-3,5H2,1H3/b6-4+ |

InChI-Schlüssel |

KKCMFNUPOSVKRS-GQCTYLIASA-N |

Isomerische SMILES |

CCCCC(=O)/C=C/C=O |

SMILES |

CCCCC(=O)C=CC=O |

Kanonische SMILES |

CCCCC(=O)C=CC=O |

Synonyme |

4-oxo-2-octenal |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

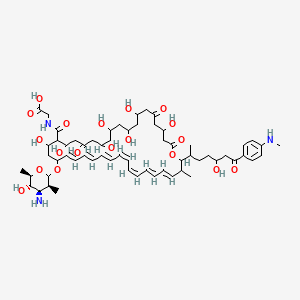

![(4E,18E)-11,12,13,14,16,17,27a-heptahydroxy-6'-(2-hydroxybutyl)-2,2,11,15,17,28-hexamethyl-2,3,3',3a,4',5',6,6',7,8,9,10,11,12,13,14,15,16,17,22,23,26,27,27a-tetracosahydro-20H-spiro[22,26-methanofuro[2,3-h][1,5]dioxacyclohexacosine-24,2'-pyran]-20-one](/img/structure/B1233802.png)

![3,5-diamino-N-[amino-[(2,4-dichlorophenyl)methylimino]methyl]-6-chloro-2-pyrazinecarboxamide](/img/structure/B1233808.png)

![[(1R)-1-[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl]oxymethyl]-2-hexadecanoyloxy-ethyl] (Z)-octadec-9-enoate](/img/structure/B1233814.png)

![(E)-3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]prop-2-enoic acid](/img/structure/B1233826.png)